molecular formula C18H21F2N3O4 B2510511 Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate CAS No. 1286699-39-5

Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2510511
CAS No.: 1286699-39-5
M. Wt: 381.38
InChI Key: HGFOORAOEHXOOC-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core substituted with an ethyl carboxylate group and an azetidine ring bearing a 3,4-difluorobenzoyl moiety. The azetidine (four-membered nitrogen-containing ring) confers rigidity, while the fluorine atoms enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4/c1-2-27-18(26)22-7-5-21(6-8-22)17(25)13-10-23(11-13)16(24)12-3-4-14(19)15(20)9-12/h3-4,9,13H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFOORAOEHXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate can be deconstructed into three primary intermediates:

  • 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid ()
  • Ethyl piperazine-1-carboxylate
  • Coupling agents and activating reagents

The convergent synthesis strategy involves amide bond formation between the azetidine-carboxylic acid and the piperazine derivative, followed by esterification or functional group interconversion as needed.

Synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic Acid

Azetidine Ring Formation

The azetidine core is synthesized via cyclization of β-amino alcohols or their derivatives. A common approach involves the treatment of 3-azidoazetidine with reducing agents to yield the primary amine, which is subsequently functionalized. Alternatively, Staudinger reactions or Curtius rearrangements provide access to the strained four-membered ring.

Example Protocol:
  • Starting material : 3-azidoazetidine
  • Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C yields 3-aminoazetidine.
  • Benzoylation : Reaction with 3,4-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base affords 1-(3,4-difluorobenzoyl)azetidine.

Carboxylic Acid Functionalization

The introduction of the carboxylic acid group at the 3-position of the azetidine ring is achieved through oxidation or hydrolysis :

  • Oxidation : Treatment of 3-hydroxymethylazetidine with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.
  • Hydrolysis : Nitrile intermediates, such as 3-cyanoazetidine, undergo acidic hydrolysis (H₂SO₄, H₂O) to generate the carboxylic acid.

Synthesis of Ethyl Piperazine-1-carboxylate

This intermediate is typically prepared via N-alkylation of piperazine:

  • Reagents : Ethyl chloroformate and piperazine in a biphasic system (water/dichloromethane) with sodium bicarbonate.
  • Conditions : 0–5°C, 2–4 hours, yielding 85–90% purity.

Amide Bond Formation: Coupling Strategies

The critical step involves coupling 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid with ethyl piperazine-1-carboxylate. Multiple methods have been explored:

Carbodiimide-Mediated Coupling

Reagents :

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HOBt (Hydroxybenzotriazole)

Protocol :

  • Activate the carboxylic acid (1.2 eq EDC, 1.1 eq HOBt) in DCM at 0°C for 30 minutes.
  • Add ethyl piperazine-1-carboxylate (1.0 eq) and stir at room temperature for 12–18 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–75%.

Uranium-Based Coupling Reagents

Reagents :

  • HATU (Hexafluorophosphate azabenzotriazole tetramethyl uranium)

Protocol :

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in dimethylformamide (DMF).
  • Add diisopropylethylamine (DIPEA, 2.0 eq) and stir for 10 minutes.
  • Add ethyl piperazine-1-carboxylate (1.1 eq) and react at 25°C for 6 hours.
  • Isolate via precipitation in ice-cwater.

Yield : 80–85%.

Mixed Anhydride Method

Reagents :

  • Isobutyl chloroformate

Protocol :

  • Generate the mixed anhydride by reacting the carboxylic acid with isobutyl chloroformate in THF at -15°C.
  • Add ethyl piperazine-1-carboxylate and warm to 25°C.
  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Yield : 65–70%.

Optimization and Industrial Scalability

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (DCM, THF) offer better selectivity but require longer reaction times.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) : Accelerates acylation by 30% in carbodiimide-mediated reactions.
  • HOAt (1-hydroxy-7-azabenzotriazole) : Reduces racemization in uranium-based couplings.

Industrial-Scale Production

Continuous flow reactors improve yield consistency:

  • Residence time : 10–15 minutes
  • Temperature : 50°C
  • Output : 1–2 kg/hour with >95% purity.

Analytical Characterization

Key Data :

Parameter Value Method
Melting Point 112–114°C DSC
¹H NMR (CDCl₃) δ 4.25 (q, 2H, COOCH₂CH₃) 400 MHz NMR
HPLC Purity 99.2% C18 column

Challenges and Alternative Routes

Steric Hindrance

The azetidine ring’s rigidity impedes coupling efficiency. Pre-activation of the carboxylic acid as an acyl chloride (using thionyl chloride) mitigates this issue.

By-Product Formation

  • N-acylurea : Common in carbodiimide reactions, minimized by using HOBt.
  • Dipeptide impurities : Controlled via stoichiometric excess of ethyl piperazine-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or azetidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological processes involving piperazine or azetidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity through hydrophobic interactions, while the piperazine and azetidine rings can interact with polar or charged residues in the target protein. This can lead to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Analysis

Rigidity vs. Morpholine () and triazolo-pyrimidine () analogs introduce heteroatoms (O, N) that may alter solubility and hydrogen-bonding capacity .

Halogenation Effects: The 3,4-difluorobenzoyl group in the target compound enhances lipophilicity and metabolic resistance compared to non-halogenated or mono-halogenated analogs (e.g., ’s 4-fluorophenyl) .

Bioactivity Trends :

  • While direct activity data for the target compound are lacking, ’s quinazoline analog shows moderate activity (8.96%, p<0.05), suggesting that bulky substituents may compromise efficacy despite favorable binding .
  • The triazolo-pyrimidine analog () is marketed for research use, implying utility in kinase or protease inhibition studies .

Biological Activity

Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C17_{17}H19_{19}F2_{2}N3_{3}O3_{3}
  • Molecular Weight : 357.35 g/mol

This compound features a piperazine ring, an azetidine moiety, and a difluorobenzoyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in lipid metabolism and neurotransmitter regulation. This compound may exhibit activity through:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme hydrolyzes endogenous lipids such as anandamide, which is involved in pain modulation and inflammation .
  • Anticancer Activity : Compounds with azetidine units have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antinociceptive Effects

A study evaluating the antinociceptive effects of related compounds demonstrated that FAAH inhibitors significantly reduced pain responses in animal models. This compound could potentially exhibit similar analgesic properties by increasing endocannabinoid levels .

Antiviral Properties

Recent investigations into azetidinone derivatives revealed moderate inhibitory activity against several viruses, including human coronaviruses and influenza strains. The compound's structure suggests it may also possess antiviral properties, warranting further exploration in virology .

Case Studies

  • FAAH Inhibition : In a controlled study involving rat models, compounds structurally similar to this compound were shown to dose-dependently increase levels of endogenous fatty acids, leading to significant reductions in pain behavior .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that azetidinone derivatives exhibited IC50_{50} values ranging from 14.5 µM to 97.9 µM against breast cancer cells. These findings suggest that this compound could have potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedResult/EffectReference
AntinociceptiveRat model (thermal injury)Significant reduction in pain response
AntiviralHuman coronavirus (229E)Moderate inhibitory activity (EC50_{50}=45 µM)
CytotoxicityVarious cancer cell linesIC50_{50} values between 14.5–97.9 µM

Q & A

Q. What are the key synthesis strategies for Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

  • Acylation : Coupling the azetidine-3-carbonyl moiety to the piperazine core under reflux conditions (e.g., using DCM or THF as solvents).
  • Benzoylation : Introducing the 3,4-difluorobenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/DCC .
  • Esterification : Final ethyl ester formation using ethyl chloroformate or ethanol under acidic conditions. Key Considerations :
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 50-70%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z 424.15) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., azetidine ring puckering) .

Q. What preliminary biological activities are associated with this compound?

Piperazine derivatives often exhibit:

  • Enzyme Inhibition : Potential interaction with kinases or proteases via hydrogen bonding with the carbonyl groups .
  • Receptor Modulation : Fluorobenzoyl and azetidine moieties may target GPCRs or ion channels, assessed via radioligand binding assays . Assay Example :
  • IC50_{50} determination using fluorescence polarization (FP) for kinase targets .

Advanced Research Questions

Q. How can researchers optimize low yields in the acylation step?

Yield improvements require:

  • Stoichiometric Adjustments : Increase equivalents of acylating agent (1.2–1.5 eq) to drive reaction completion .
  • Catalyst Screening : Test alternatives like EDCI/HOAt or PyBOP for better activation .
  • Temperature Control : Perform reactions at 0–4°C to minimize side-product formation . Example Optimization Table :
ConditionYield (%)Purity (%)
EDCI/HOBt, RT5590
PyBOP, 0°C6895
DCC/DMAP, Reflux4885

Q. How to resolve contradictory bioactivity data across cell lines?

Contradictions may arise from:

  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target specificity .
  • Metabolic Stability : Assess compound half-life in different media (e.g., S9 liver fractions) to rule out degradation .
  • Structural Analogs : Compare with derivatives lacking the difluorobenzoyl group to identify pharmacophore contributions .

Q. What methodologies elucidate target-binding interactions?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) for enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for receptor interactions .
  • Molecular Docking : Use software like AutoDock Vina to model azetidine-piperazine conformers in active sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Solubility varies due to:

  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC/XRD .
  • Solvent Systems : Test in buffered solutions (pH 1–10) and co-solvents (DMSO/PEG 400) . Example Data :
SolventSolubility (mg/mL)
PBS (pH 7.4)0.12
DMSO45.8

Methodological Tables

Q. Table 1: Comparison of Structural Analogs

Analog FeatureBiological ActivityKey Reference
Replacement of difluorobenzoyl with tetrazoleEnhanced antiviral potency
Ethyl ester → Free carboxylic acidImproved aqueous solubility

Q. Table 2: Reaction Condition Optimization

StepOptimal ConditionsYield (%)
AcylationPyBOP, DIPEA, DCM, 0°C68
BenzoylationHOBt/EDCI, THF, RT72
EsterificationEthanol, H2_2SO4_4, 50°C85

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